molecular formula C18H17N5OS2 B2388532 N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 1421494-86-1

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2388532
CAS No.: 1421494-86-1
M. Wt: 383.49
InChI Key: ZRGJMUDFQBPSHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound featuring a benzothiazole core linked via a carboxamide group to a thiazole ring substituted with a 3,5-dimethylpyrazole moiety. This structure combines aromatic and heteroaromatic systems, which are commonly associated with biological activities such as kinase inhibition, antimicrobial effects, and anticancer properties . The compound’s crystallographic data, if resolved, would likely employ SHELX software for structure determination, a widely used tool in small-molecule and macromolecular crystallography .

Properties

IUPAC Name

N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5OS2/c1-11-7-12(2)23(22-11)18-21-14(9-25-18)5-6-19-17(24)13-3-4-15-16(8-13)26-10-20-15/h3-4,7-10H,5-6H2,1-2H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGJMUDFQBPSHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=CC4=C(C=C3)N=CS4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O3SC_{19}H_{22}N_{4}O_{3}S with a molecular weight of 378.47 g/mol. The structure includes a thiazole ring, a pyrazole moiety, and a benzo[d]thiazole component, which are known to impart various biological activities.

PropertyValue
Molecular Weight378.47 g/mol
Molecular FormulaC₁₉H₂₂N₄O₃S
LogP2.6322
Polar Surface Area48.626 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Synthesis

The synthesis of this compound involves multiple steps, typically including the formation of the thiazole and pyrazole rings followed by coupling reactions to achieve the final product. Detailed synthetic pathways have been discussed in various studies, highlighting the efficiency and yield of the reactions.

Anticonvulsant Activity

Recent studies have indicated that derivatives containing the dimethylpyrazole and benzothiazole moieties exhibit significant anticonvulsant properties. For instance, compounds similar to this compound have shown efficacy in the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) tests.

Case Study:
In one study, a related compound demonstrated an ED50 value of 160.4 mg/kg in the MES test with a protective index (PI) of 2.74, indicating a favorable therapeutic window compared to standard anticonvulsants like sodium valproate .

Cytotoxicity and Safety

The cytotoxicity of compounds derived from this scaffold has been evaluated using human embryonic kidney (HEK-293) cells. Results indicate that many derivatives exhibit low cytotoxicity, making them promising candidates for further development in therapeutic applications .

Anti-Tubercular Activity

Another area of research has focused on the anti-tubercular properties of similar compounds. For example, certain derivatives were tested against Mycobacterium tuberculosis H37Ra, showing IC50 values ranging from 1.35 to 2.18 μM. These findings suggest that modifications to the thiazole and pyrazole structures can enhance anti-tubercular activity .

Summary of Findings

The biological activity of this compound can be summarized as follows:

Biological ActivityObservations
AnticonvulsantEffective in MES with ED50 values around 160 mg/kg
CytotoxicityLow toxicity observed in HEK-293 cells
Anti-TubercularSignificant activity against Mycobacterium tuberculosis

Scientific Research Applications

Biological Activities

Research indicates that compounds containing pyrazole and thiazole rings often exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds similar to N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-6-carboxamide have shown promising antimicrobial effects against various bacterial strains (both Gram-positive and Gram-negative) and fungi. For instance, studies on thiazole derivatives have demonstrated their effectiveness in inhibiting the growth of pathogens like Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : The compound's structural characteristics suggest potential anticancer properties. Research has highlighted the efficacy of thiazole derivatives in targeting cancer cell lines, notably those resistant to conventional therapies. In vitro studies have shown that certain derivatives can inhibit the proliferation of breast cancer cells .

Case Study 1: Antimicrobial Evaluation

A study evaluated several thiazole derivatives for their antimicrobial activity using the disc diffusion method against multiple bacterial strains. Results indicated that certain compounds exhibited significant inhibition zones, suggesting their potential as antimicrobial agents .

Case Study 2: Anticancer Activity Assessment

Another investigation focused on the anticancer properties of related thiazole compounds against various human cancer cell lines. The study employed cell viability assays (e.g., Sulforhodamine B assay) to assess the cytotoxic effects, revealing that some derivatives were effective in reducing cell viability in resistant cancer cell lines .

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • Metabolic Stability : The 3,5-dimethylpyrazole substituent in the target compound likely inhibits cytochrome P450-mediated oxidation, a common metabolic pathway for heterocycles. This contrasts with Compounds y and z, where hydroperoxy and ureido groups may introduce reactive sites .
  • Target Binding: Benzo[d]thiazole derivatives are known to interact with ATP-binding pockets in kinases. The ethyl linker in the target compound may allow optimal spatial arrangement for such interactions, whereas the rigid peptidic backbone of Compound z could restrict conformational flexibility .

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing this compound?

The synthesis involves sequential heterocyclic coupling reactions.

  • Step 1 : Formation of the thiazole core via cyclization of thiourea intermediates under reflux in polar aprotic solvents (e.g., DMF or acetic acid) .
  • Step 2 : Introduction of the 3,5-dimethylpyrazole moiety via nucleophilic substitution at the thiazole C4 position, typically using potassium carbonate as a base .
  • Step 3 : Carboxamide linkage between the benzo[d]thiazole and ethyl-thiazole-pyrazole segments via EDCI/HOBt-mediated coupling .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields >95% purity .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : Confirms substitution patterns (e.g., pyrazole methyl groups at δ 2.2–2.4 ppm, thiazole protons at δ 7.1–7.3 ppm) .
  • FTIR : Validates carboxamide C=O stretches (~1650–1680 cm⁻¹) and thiazole C=N vibrations (~1520 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Ensures molecular ion consistency (e.g., [M+H]+ calculated for C₁₉H₁₈N₆OS₂: 427.0964) .
  • HPLC : Purity assessment (>98% by reverse-phase C18 column, acetonitrile/water gradient) .

Q. What preliminary biological assays are used to evaluate this compound’s pharmacological potential?

Initial screening often includes:

  • Anticancer Activity : MTT assays against cancer cell lines (e.g., IC₅₀ determination in HepG2 or MCF-7 cells) .
  • Antimicrobial Testing : Broth microdilution assays for MIC values against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based protocols for IC₅₀) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Variable Optimal Condition Yield Improvement
SolventDMF → Acetonitrile+15% (reduced side reactions)
Temperature80°C → 60°C (cyclization step)+20% (controlled exothermicity)
CatalystKI (10 mol%)+12% (enhanced nucleophilicity)
  • Methodology : Design of Experiments (DoE) to identify interactions between variables (e.g., solvent polarity vs. temperature) .

Q. How should researchers address contradictions in biological activity data across studies?

  • Replicate Assays : Ensure consistency in cell lines (e.g., ATCC-certified HepG2) and assay protocols .
  • Statistical Validation : Use two-tailed Student’s t-tests (p ≤ 0.05) and ANOVA for dose-response curves .
  • Structural Confounders : Check for batch-dependent impurities via LC-MS; pyrazole hydrolysis under acidic conditions may reduce activity .

Q. What strategies are effective for designing SAR studies on derivatives?

  • Core Modifications : Replace benzo[d]thiazole with benzimidazole to assess π-π stacking effects .
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the pyrazole 3-position to enhance target binding .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to prioritize derivatives with predicted ΔG < -8 kcal/mol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.